molecular formula C16H28O2 B13737854 4-Propyl[1,1'-bi(cyclohexane)]-4-carboxylic acid CAS No. 1003712-25-1

4-Propyl[1,1'-bi(cyclohexane)]-4-carboxylic acid

Cat. No.: B13737854
CAS No.: 1003712-25-1
M. Wt: 252.39 g/mol
InChI Key: CRKWSJSVCKXPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propyl[1,1’-bi(cyclohexane)]-4-carboxylic acid is an organic compound with a unique molecular structure It is characterized by the presence of a propyl group and a carboxylic acid group attached to a bicyclohexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl[1,1’-bi(cyclohexane)]-4-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of Cyclohexyl Derivatives: The initial step involves the reaction of cyclohexane with 1,1-dichloroethane under appropriate conditions to form cyclohexyl derivatives.

    Addition of Propyl Group: The cyclohexyl derivatives are then reacted with propyl bromide to introduce the propyl group.

Industrial Production Methods

Industrial production of 4-Propyl[1,1’-bi(cyclohexane)]-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Propyl[1,1’-bi(cyclohexane)]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Alkanes

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-Propyl[1,1’-bi(cyclohexane)]-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the production of high-performance materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4-Propyl[1,1’-bi(cyclohexane)]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propyl group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Propyl-4’-vinyl-1,1’-bi(cyclohexane)
  • (1’s,4’r)-4’-Propyl-1,1’-bi(cyclohexyl)-4-one

Uniqueness

4-Propyl[1,1’-bi(cyclohexane)]-4-carboxylic acid is unique due to the presence of both a propyl group and a carboxylic acid group on a bicyclohexane framework. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1003712-25-1

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

4-cyclohexyl-1-propylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H28O2/c1-2-10-16(15(17)18)11-8-14(9-12-16)13-6-4-3-5-7-13/h13-14H,2-12H2,1H3,(H,17,18)

InChI Key

CRKWSJSVCKXPDD-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCC(CC1)C2CCCCC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.